molecular formula C19H30O2 B13845820 18-Methyl bolandiol

18-Methyl bolandiol

Cat. No.: B13845820
M. Wt: 290.4 g/mol
InChI Key: KXBFVYQMAZRJSI-IGYHUTEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methyl Bolandiol is a synthetic steroid derivative of Bolandiol (19-Nortestosterone-3β,17β-Diol), a 19-norandrogen with unique tissue-selective anabolic properties. Like Bolandiol, this compound exhibits androgenic, estrogenic, and progestational activities, though its specific pharmacological profile may differ due to structural alterations .

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13-ethyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,13-18,20-21H,2-10H2,1H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

KXBFVYQMAZRJSI-IGYHUTEBSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl bolandiol typically involves the chemical modification of bolandiol. The process includes several steps such as hydroxylation and methylation under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions: 18-Methyl bolandiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .

Mechanism of Action

18-Methyl bolandiol exerts its effects by binding to androgen, estrogen, and progestin receptors. It has a lower affinity for these receptors compared to other steroids but still exhibits significant biological activity . The compound stimulates anabolic processes, leading to increased muscle mass and bone density. It also influences hormone levels by suppressing gonadotropins and endogenous testosterone production .

Comparison with Similar Compounds

Receptor Binding Affinity and Transactivation

Key Compounds Compared :

  • Testosterone (T)
  • 5α-Dihydrotestosterone (DHT)
  • 19-Nortestosterone (19-NT)
  • Bolandiol (19-Nortestosterone-3β,17β-Diol)
Table 1: Receptor Binding and Transactivation Profiles
Compound AR Affinity (vs. T) PR Affinity ERα/ERβ Affinity Transactivation (AR/PR/ER)
18-Methyl Bolandiol* Not reported Not reported Not reported Not reported
Bolandiol 4-9% of T Low 1-3% of E2 Weak (AR: 4-9%; PR: 1%; ERα: 3%)
T 100% None None Strong (AR)
DHT 200% of T None None Strong (AR)
19-NT 50% of T Low None Moderate (AR/PR)
  • Key Findings :
    • Bolandiol binds weakly to androgen receptors (AR) compared to T and DHT but activates AR, progesterone receptors (PR), and estrogen receptors (ER) at low potency .
    • Unlike T and DHT, Bolandiol and 19-NT exhibit PR affinity, enabling progestogenic activity .
    • This compound’s methyl group may enhance metabolic stability or alter receptor interactions, but this requires experimental validation .

Tissue Selectivity and Physiological Effects

Key Tissues Evaluated :

  • Levator ani muscle (anabolic)
  • Prostate (androgenic)
  • Bone (osteogenic)
Table 2: In Vivo Tissue Responses in Rodent Models
Compound Levator Ani Growth Prostate Growth Bone Mineral Density (BMD) LH Suppression
This compound* Not reported Not reported Not reported Not reported
Bolandiol Equivalent to T 10% of T Maintains BMD Full
T High High Moderate Full
DHT High High High Partial
19-NT Moderate Low Moderate Partial
  • Key Findings :
    • Muscle and Bone : Bolandiol stimulates muscle growth equivalently to T and preserves bone density via ER-mediated pathways, despite lacking aromatization to estradiol (E2) .
    • Prostate : Bolandiol’s androgenic effects on the prostate are minimal (10% of T’s potency), reducing risks of benign prostatic hypertrophy .
    • LH Suppression : Bolandiol fully suppresses luteinizing hormone (LH), making it a candidate for male contraceptives .

Metabolic Pathways and Selectivity Mechanisms

Key Pathways :

  • 3β-HSD Conversion : Bolandiol may convert to 19-NT, a metabolite with distinct tissue effects .
Table 3: Metabolic Stability and Selectivity
Compound 5α-Reductase Dependent Aromatization to E2 3β-HSD Conversion
This compound* Unknown Unknown Unknown
Bolandiol No No Yes (to 19-NT)
T Yes Yes No
  • Key Findings :
    • Bolandiol’s tissue selectivity arises from weak AR activation, combined with ER/PR signaling and resistance to 5α-reduction .
    • This compound’s methyl group may further modulate these pathways, but mechanistic studies are lacking .

Q & A

Basic Research Questions

Q. How does 18-Methyl bolandiol's receptor binding profile compare to other androgens, and what methodological approaches are used to assess this?

  • Answer : this compound exhibits weak but measurable binding to androgen (AR), progesterone (PR), and estrogen receptors (ERα/ERβ). In vitro competitive binding assays using recombinant rat AR and human PR/ER show its binding affinity is ~4-9% of testosterone (via AR), ~1% of progesterone (via PR), and ~1-3% of estradiol (via ER) . Methodologically, receptor binding is quantified using radiolabeled ligand displacement assays, while transcriptional activation is assessed via luciferase reporter systems in transfected cell lines (e.g., HEK-293, T47Dco) . These assays are critical for establishing its partial agonist activity across receptors.

Q. What experimental models are appropriate for evaluating the tissue selectivity of this compound?

  • Answer : Castrated rodent models (e.g., male rats) are standard for assessing tissue-specific effects. Key endpoints include levator ani muscle growth (anabolic) versus prostate/seminal vesicle (androgenic) stimulation. For example, this compound showed equipotent anabolic effects to testosterone in levator ani but minimal androgenic activity in sex accessory glands . Bone mineral density (BMD) studies in ovariectomized rats or U2OS osteoblast models are used to evaluate its estrogenic contributions to bone maintenance . Tissue selectivity is further validated using molecular markers (e.g., CCND1 gene expression in muscle vs. prostate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anabolic versus androgenic effects of this compound across studies?

  • Answer : Discrepancies may arise from differences in metabolic pathways, dosing regimens, or tissue-specific co-regulator recruitment. For instance, this compound’s anabolic effects in muscle are preserved even when AR binding is weak, suggesting non-genomic signaling or coregulator interactions (e.g., differential recruitment of coactivators like SRC-1 in muscle vs. corepressors in prostate) . Pharmacokinetic studies using LC-MS/MS to measure serum drug levels and metabolites (e.g., 19-nortestosterone) are essential to clarify exposure-response relationships . Additionally, AR knockout models can isolate receptor-dependent vs. -independent mechanisms .

Q. What role do transcriptional co-regulators play in mediating the tissue-specific effects of this compound?

  • Answer : Co-regulators such as SRC-1 and NCoR modulate AR transcriptional activity in a tissue-dependent manner. This compound’s conformation when bound to AR may favor coactivator recruitment in muscle (e.g., SRC-1) but corepressors in prostate tissue, explaining its selective anabolic effects . Chromatin immunoprecipitation (ChIP) assays and siRNA-mediated co-regulator knockdown in cell lines (e.g., LNCaP for prostate, C2C12 for muscle) can validate these interactions .

Q. What are the challenges in characterizing the metabolic pathways of this compound, and how can they be addressed methodologically?

  • Answer : Its metabolism via 3β-HSD or aromatase remains controversial. While in vitro studies show no aromatization to estradiol , in vivo models suggest potential conversion to 19-nortestosterone (19-NT) in rats . Stable isotope tracing and LC-MS/MS-based metabolomics are critical for identifying active metabolites. For example, detecting 19-NT in serum after bolandiol administration requires high-sensitivity mass spectrometry to distinguish exogenous vs. endogenous sources . Additionally, enzyme inhibition studies (e.g., co-administration with 3β-HSD inhibitors) can clarify metabolic contributions .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound’s effects in bone and muscle?

  • Answer : Follow CONSORT-EHEALTH guidelines for in vivo studies:

  • Dosing : Use standardized delivery methods (e.g., subcutaneous implants vs. daily injections) to maintain stable serum levels .
  • Endpoints : Combine physiological measures (e.g., BMD via DEXA, muscle weight) with molecular markers (e.g., ERα-driven transcription in bone, CCND1 expression in muscle) .
  • Data Reporting : Include raw data tables in supplements, with processed data (means ± SEM) in the main text. Define statistical thresholds for significance (e.g., p < 0.05) and justify precision (e.g., instrument limits for LC-MS/MS) .

Q. What statistical approaches are recommended for analyzing conflicting gene expression data in fat and kidney tissues?

  • Answer : Use multivariate analysis (e.g., PCA) to account for tissue heterogeneity. For time-dependent discrepancies (e.g., Mt1a expression in fat at 16 hours vs. 6 weeks), apply longitudinal mixed-effects models. Report effect sizes with confidence intervals to highlight biological vs. statistical significance .

Data Interpretation and Reporting

Q. How should researchers address the weak estrogenic activity of this compound in ER-positive tissues?

  • Answer : Use ER antagonists (e.g., ICI 182,780) in parallel experiments to isolate ER-mediated effects. For example, uterine weight increases in female rats were partially blocked by ICI 182,780, confirming partial ER dependency . Transcriptional activity in ERα/β-transfected cells (e.g., HEK-293) further quantifies ER contributions .

Q. What are the limitations of using gene expression profiles to predict physiological outcomes?

  • Answer : While CCND1 expression in muscle correlates with hypertrophy, it does not fully predict BMD changes in bone . Complement gene data with functional assays (e.g., histology for muscle fiber size, micro-CT for trabecular bone structure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.